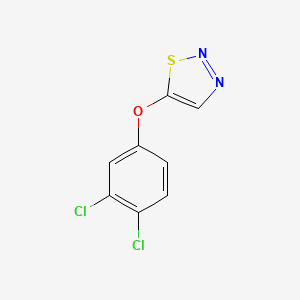

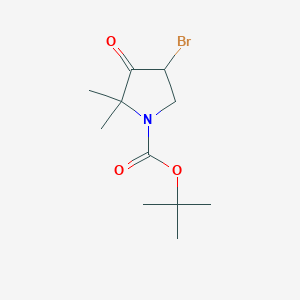

3,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

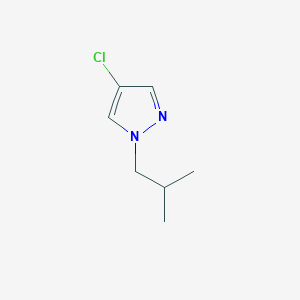

“3,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether” is a compound that contains a 1,2,3-thiadiazole ring . Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . These compounds have shown a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .

Synthesis Analysis

The synthesis of 1,2,3-thiadiazole derivatives involves the reaction of semi/thio carbazides and sodium acetate in water, followed by the addition of aldehydes in methanol at room temperature . Acetic acid is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .科学的研究の応用

Structural Analysis and Molecular Properties

- Crystal and Molecular Structure: Kerru et al. (2019) reported the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, characterized by various spectroscopic techniques and X-ray diffraction. The study found a correlation between observed and theoretical vibrational frequencies and noted potential applications as Nonlinear Optical (NLO) materials due to significant hyperpolarizability (Kerru et al., 2019).

Corrosion Inhibition

- Corrosion Inhibition of Metals: Research by Kaya et al. (2016) utilized density functional theory (DFT) calculations and molecular dynamics simulations to predict the corrosion inhibition performances of thiadiazole derivatives on iron metal. The study correlated quantum chemical parameters with experimental inhibition efficiency results (Kaya et al., 2016).

- Inhibition Properties in HCl Solution: Bentiss et al. (2007) investigated new 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors of mild steel in 1 M HCl using AC impedance technique, revealing correlations between inhibition efficiencies and quantum chemical parameters (Bentiss et al., 2007).

Photovoltaics and Luminescent Materials

- Bulk Heterojunction Solar Cells: Zhou et al. (2010) conducted a study on donor-acceptor polymers incorporating alkylated dithienylbenzothiadiazole for bulk heterojunction solar cells, analyzing the effect of positioning alkyl chains on polymer properties (Zhou et al., 2010).

- Molecular Aggregation and Luminescence: Matwijczuk et al. (2016) presented a spectroscopic study of thiadiazole derivatives in organic solvents, showing association of fluorescence effects with aggregation processes and the influence of the substituent group structure on molecule aggregation interactions (Matwijczuk et al., 2016).

Chemical Synthesis and Reactions

- Synthesis of Thiadiazole Derivatives: Azeez and Hamad (2017) detailed the synthesis of new aromatic Schiff bases containing 1,3,4-thiadiazole units, emphasizing their structural confirmation through various spectroscopic techniques (Azeez & Hamad, 2017).

- Antiviral Activity and Synthesis: Chen et al. (2010) synthesized new thiadiazole sulfonamide derivatives from 4-chlorobenzoic acid, finding that some compounds possessed anti-tobacco mosaic virus activity (Chen et al., 2010).

Spectroscopic and Tautomerism Studies

- Keto/Enol Equilibrium Studies: Matwijczuk et al. (2017) characterized novel 1,3,4-thiadiazole-derived compounds, revealing solvent-induced keto/enol tautomerism which was dependent on solvent and temperature (Matwijczuk et al., 2017).

作用機序

Target of action

Similar compounds such as thidiazuron (tdz) are known to inhibit cytokinin oxidase/dehydrogenase (ckx), an enzyme catalyzing the degradation of cytokinins .

Mode of action

It can be inferred from related compounds that it may inhibit the activity of its target enzyme, thereby increasing the lifetime of cytokinins and their effects in plants .

Biochemical pathways

Related compounds like tdz affect the cytokinin pathway by inhibiting the degradation of cytokinins, thus regulating a wide range of essential processes in plants .

Result of action

Related compounds like tdz increase the lifetime of cytokinins and their effects in plants .

特性

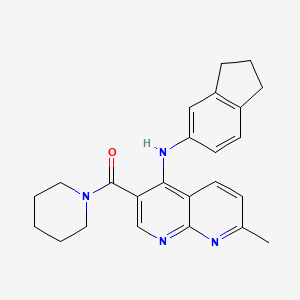

IUPAC Name |

5-(3,4-dichlorophenoxy)thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2OS/c9-6-2-1-5(3-7(6)10)13-8-4-11-12-14-8/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNVNKJBINRQIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CN=NS2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2976740.png)

![[2-(4-Dimethylamino-phenyl)-benzooxazol-5-yl]-(4-nitro-benzylidene)-amine](/img/no-structure.png)

![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2976751.png)

![5-(3-fluoro-4-methylanilino)-7-methyl-2-[2-oxo-2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2976755.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2976759.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate](/img/structure/B2976761.png)